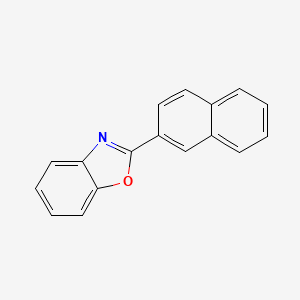

2-(Naphthalen-2-yl)-1,3-benzoxazole

Description

Structure

2D Structure

Properties

CAS No. |

14625-56-0 |

|---|---|

Molecular Formula |

C17H11NO |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-benzoxazole |

InChI |

InChI=1S/C17H11NO/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H |

InChI Key |

XTFVRSDPQJOAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Naphthalen-2-yl)-1,3-benzoxazole. This molecule is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in various biologically active and functionally important molecules. This document outlines a common synthetic route, detailed experimental protocols, and a summary of key characterization data.

Introduction

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. The 2-substituted benzoxazoles, in particular, have garnered considerable attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a naphthalene moiety at the 2-position introduces a larger aromatic system, which can influence the molecule's photophysical properties and biological interactions. This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between 2-aminophenol and 2-naphthoic acid. This reaction is typically facilitated by a dehydrating agent or a catalyst, such as polyphosphoric acid (PPA), which serves as both a solvent and a catalyst for the cyclodehydration process.

The general reaction scheme is as follows:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid Catalysis

This protocol is a representative method based on general procedures for the synthesis of 2-arylbenzoxazoles.[1]

Materials:

-

2-Aminophenol

-

2-Naphthoic Acid

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃) solution (10% w/v)

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, a mixture of 2-aminophenol (1 equivalent) and 2-naphthoic acid (1 equivalent) is prepared.

-

Polyphosphoric acid is added to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the reactants).

-

The reaction mixture is heated to 180-200°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to approximately 100°C and is then carefully poured into a beaker containing ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.

-

The crude product is then neutralized by washing with a 10% sodium bicarbonate solution to remove any unreacted acidic components.

-

The solid is washed again with deionized water until the filtrate is neutral.

-

The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various analytical techniques. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁NO | [2][3] |

| Molecular Weight | 245.28 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Data not available in search results |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for this compound was not found in the search results. The following are predicted chemical shifts and general characteristics based on analogous structures.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole and naphthalene ring systems. The protons on the naphthalene ring will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The protons on the benzoxazole ring will also appear in the aromatic region (typically δ 7.3-7.8 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the 17 carbon atoms in the molecule. The carbon atom of the C=N bond in the oxazole ring is expected to have a chemical shift in the range of δ 160-165 ppm. The remaining aromatic carbons will appear in the typical range of δ 110-155 ppm.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1630-1600 | C=N stretching of the oxazole ring |

| ~ 1580-1450 | C=C stretching in aromatic rings |

| ~ 1250-1200 | C-O-C asymmetric stretching |

| ~ 1100-1000 | C-O stretching |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Assignment |

| ~ 245 | Molecular ion peak [M]⁺ corresponding to C₁₇H₁₁NO |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and commonly employed method for the synthesis of this compound via the condensation of 2-aminophenol and 2-naphthoic acid using polyphosphoric acid. The guide also provides a framework for the characterization of the final product using standard analytical techniques. While specific experimental data for the target compound is limited in the public domain, the provided information, based on analogous structures and general principles, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further research to fully elucidate the spectroscopic and physical properties of this compound is encouraged.

References

The Photophysical Landscape of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a fluorescent molecule with potential applications in various scientific domains. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes information from closely related naphthoxazole derivatives to project its expected photophysical behavior. The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar benzoxazole-based fluorophores.

Predicted Photophysical Properties

The photophysical properties of this compound are anticipated to be in line with other 2-aryl-substituted naphthoxazole derivatives, which are known for their strong fluorescence and sensitivity to the solvent environment.[1][2][3] These compounds typically exhibit significant intramolecular charge transfer (ICT) upon excitation, leading to large Stokes shifts.[1][2]

Below is a summary of expected quantitative data, compiled from studies on structurally analogous compounds. This data serves as a valuable reference point for experimental investigations into this compound.

Table 1: Predicted Photophysical Data for this compound Based on Analogous Compounds

| Solvent | Predicted Absorption Max (λ_abs, nm) | Predicted Emission Max (λ_em, nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Predicted Fluorescence Quantum Yield (Φ_f) | Predicted Fluorescence Lifetime (τ, ns) | Reference Compound(s) |

| Cyclohexane | ~330-340 | ~380-400 | ~20,000-30,000 | ~0.8-1.0 | ~1.5-2.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |

| Toluene | ~330-340 | ~390-410 | ~20,000-30,000 | ~0.7-0.9 | ~1.5-2.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |

| Dichloromethane | ~330-340 | ~410-430 | ~20,000-30,000 | ~0.6-0.8 | ~2.0-3.0 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |

| Acetonitrile | ~330-340 | ~430-450 | ~20,000-30,000 | ~0.5-0.7 | ~2.5-3.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |

| Methanol | ~330-340 | ~440-460 | ~20,000-30,000 | ~0.4-0.6 | ~2.5-3.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |

Note: The absorption spectra of related naphthoxazoles are generally insensitive to solvent polarity, while the emission spectra show a significant red-shift (bathochromic shift) with increasing solvent polarity, indicative of a more polar excited state.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 2-aminophenol with naphthalene-2-carboxylic acid or its derivatives, a common method for preparing 2-substituted benzoxazoles.[4][5][6] A plausible synthetic route is outlined below.

Reaction Scheme:

Materials:

-

2-Aminophenol

-

Naphthalene-2-carboxylic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine equimolar amounts of 2-aminophenol and naphthalene-2-carboxylic acid.

-

Add polyphosphoric acid (PPA) in excess to act as both a solvent and a dehydrating agent.

-

Heat the reaction mixture with stirring to 180-220°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Photophysical Measurements

The following are general protocols for characterizing the photophysical properties of this compound.

2.2.1. UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

-

A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector

Procedure:

-

Prepare stock solutions of the compound in various spectroscopic-grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1 mM.

-

For absorption measurements, prepare solutions with an absorbance in the range of 0.1-1.0 at the absorption maximum by diluting the stock solution. Record the absorption spectra from 250 to 500 nm.

-

For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Excite the samples at their absorption maximum (λ_abs) and record the emission spectra over a suitable wavelength range.

-

Determine the absorption and emission maxima for the compound in each solvent.

2.2.2. Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly used for determining the fluorescence quantum yield.[7]

Materials:

-

A well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Spectroscopic-grade solvents.

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

2.2.3. Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.

Instrumentation:

-

A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

Procedure:

-

Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength.

-

Acquire the fluorescence decay profile by exciting the sample with the pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Deconvolute the IRF from the sample's fluorescence decay curve using appropriate fitting software to obtain the fluorescence lifetime (τ). The decay is typically fitted to a single or multi-exponential function.

Visualization of Photophysical Processes

The Jablonski diagram is a standard way to illustrate the electronic transitions that occur during absorption and fluorescence.

References

- 1. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. chem.uaic.ro [chem.uaic.ro]

The Emergence of Naphthalen-2-yl-benzoxazoles: A Legacy of Synthetic Exploration and Therapeutic Potential

A comprehensive overview of the discovery, synthesis, and evolving biological significance of naphthalen-2-yl-benzoxazoles for researchers, scientists, and drug development professionals.

The journey of naphthalen-2-yl-benzoxazoles from chemical curiosities to molecules of significant interest in medicinal chemistry is a testament to the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a thorough exploration of the discovery and history of this heterocyclic scaffold, detailing its synthesis, and summarizing its known biological activities.

A Historical Perspective on Benzoxazole Synthesis

The benzoxazole framework, a fusion of a benzene and an oxazole ring, has been a subject of chemical synthesis for over a century. Early methods for constructing 2-substituted benzoxazoles primarily involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). These foundational techniques paved the way for the synthesis of a vast array of benzoxazole derivatives, including those bearing a naphthalene moiety.

While a definitive first synthesis of 2-(naphthalen-2-yl)benzoxazole is not prominently documented in early literature, its creation is a logical extension of the established synthetic routes for 2-aryl-benzoxazoles. The ready availability of 2-aminophenol and naphthalene-2-carboxylic acid or its derivatives would have made this compound accessible to early 20th-century organic chemists exploring the scope of this heterocyclic system.

Modern Synthetic Methodologies

The synthesis of naphthalen-2-yl-benzoxazoles has been refined over the years, moving towards milder, more efficient, and environmentally benign protocols. A common and straightforward approach involves the condensation of 2-aminophenol with naphthalene-2-carboxaldehyde.

A general workflow for this synthesis is outlined below:

Figure 1: General synthesis workflow for naphthalen-2-yl-benzoxazole.

Numerous catalysts and reaction conditions have been developed to facilitate this transformation, offering chemists a range of options to suit their specific needs.

Biological Activities and Therapeutic Potential

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a naphthalene ring at the 2-position often enhances lipophilicity and can lead to favorable interactions with biological targets. While specific quantitative data for 2-(naphthalen-2-yl)benzoxazole is not extensively reported, the broader class of 2-aryl-benzoxazoles, including naphthalene-containing analogs, has demonstrated a range of promising biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and interference with cell signaling pathways. For instance, certain benzoxazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |

| Naphtho[1,2-d][2][3]oxazole derivative | Various human cancer cell lines | 2.18–2.89 | [2] |

| 2-Aryl-6-carboxamide benzoxazole | - | - | [4] |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | 0.03–2.00 | [5] |

| Naphthalene-substituted benzimidazole derivatives | A549, HeLa, A375 | 0.078–0.625 | [6] |

Table 1: Representative Anticancer Activities of Naphthalene-Containing Heterocycles.

Antimicrobial Activity

The benzoxazole scaffold is also a component of compounds exhibiting antimicrobial properties. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds against various bacterial and fungal strains.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Naphthalene-benzimidazole derivative | S. aureus, C. albicans | 0.78 | [7] |

| 2-Substituted benzoxazole derivatives | E. coli, S. aureus | Variable | [8] |

| Naphthalimide–thiourea derivatives | S. aureus | 0.03–8 | [9] |

Table 2: Representative Antimicrobial Activities of Naphthalene-Containing Heterocycles.

Enzyme Inhibition

Benzoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. Of particular note is their activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[4][10] Additionally, some derivatives have shown inhibitory activity against mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways related to inflammation and cancer.[11]

| Compound Class | Enzyme | Activity (IC50) | Reference |

| 4-(Naphtho[1,2-d][2][3]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | [2][10] |

| 4-(Naphtho[1,2-d][2][3]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | [2][10] |

| 1,2,4-Triazole-based benzoxazole derivative | p38α MAP kinase | 0.031 µM | [11] |

Table 3: Representative Enzyme Inhibitory Activities of Naphthalene-Containing Benzoxazoles and Related Compounds.

Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by 2-(naphthalen-2-yl)benzoxazole is limited, related 2-aryl-benzoxazole derivatives have been shown to interfere with key cellular signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer. The ability of benzoxazole derivatives to modulate these pathways underscores their therapeutic potential.

Figure 2: Potential modulation of the MAPK pathway by benzoxazole derivatives.

Figure 3: Potential modulation of the PI3K/Akt pathway by benzoxazole derivatives.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the synthesis of a representative naphthalen-2-yl-benzoxazole and for a common in vitro biological evaluation.

Synthesis of 2-(Naphthalen-2-yl)benzoxazole

This protocol describes a general method for the synthesis of 2-(naphthalen-2-yl)benzoxazole via the condensation of 2-aminophenol and naphthalene-2-carboxaldehyde.

Materials:

-

2-Aminophenol

-

Naphthalene-2-carboxaldehyde

-

Catalyst (e.g., p-toluenesulfonic acid, samarium triflate, or a Lewis acid)

-

Solvent (e.g., toluene, ethanol, or solvent-free conditions)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1.0 mmol), naphthalene-2-carboxaldehyde (1.0 mmol), and the chosen catalyst (typically 5-10 mol%).

-

Add the appropriate solvent (if not a solvent-free reaction) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(naphthalen-2-yl)benzoxazole.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (naphthalen-2-yl-benzoxazole derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The naphthalen-2-yl-benzoxazole scaffold represents a promising area for drug discovery and development. While the historical origins of this specific compound are intertwined with the broader development of benzoxazole chemistry, modern synthetic methods have made it and its derivatives readily accessible for biological evaluation. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of related compounds highlight the therapeutic potential of this chemical class.

Future research should focus on the systematic synthesis and biological screening of a library of naphthalen-2-yl-benzoxazole derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design as selective and potent therapeutic agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 5. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Naphthalen-2-yl)-1,3-benzoxazole is presented below.

| Property | Value |

| Molecular Formula | C₁₇H₁₁NO |

| Molecular Weight | 245.28 g/mol |

| Exact Mass | 245.0841 g/mol |

| CAS Number | 14625-56-0 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A widely adopted and efficient method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding aromatic aldehyde or carboxylic acid.[1][2][3] The following protocol describes a plausible synthesis route for this compound.

Materials:

-

2-Aminophenol

-

Naphthalene-2-carbaldehyde (or Naphthalene-2-carboxylic acid)

-

Polyphosphoric acid (PPA) or a suitable catalyst such as ammonium chloride[1]

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, equimolar amounts of 2-aminophenol and naphthalene-2-carbaldehyde (or naphthalene-2-carboxylic acid) are combined.

-

Polyphosphoric acid is added as a dehydrating and cyclizing agent. The mixture is heated, typically at temperatures ranging from 150-180°C, for several hours with constant stirring.[2]

-

Alternatively, the reaction can be carried out in a solvent such as ethanol with a catalyst like ammonium chloride, refluxing the mixture for 6-8 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water to precipitate the crude product.

-

The solid precipitate is collected by filtration, washed with water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The purified this compound would then be subjected to spectroscopic analysis to confirm its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The expected spectrum would show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzoxazole and naphthalene ring systems.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. The chemical shifts are reported in ppm relative to the solvent signal. The spectrum would display signals corresponding to all the carbon atoms in the molecule, with characteristic shifts for the aromatic and heterocyclic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic absorption bands for benzoxazoles include:

-

C=N stretching vibration around 1615-1500 cm⁻¹.[1]

-

C-O-C stretching vibrations in the region of 1270-1200 cm⁻¹.[1]

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.28 m/z). The fragmentation pattern can provide further structural information.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Naphthalen-2-yl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the heterocyclic compound 2-(Naphthalen-2-yl)-1,3-benzoxazole. Given the limited specific experimental data for this particular molecule, this guide also draws upon the general characteristics of the benzoxazole class of compounds to provide valuable insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring fused to an oxazole ring, with a naphthalene moiety attached at the 2-position of the benzoxazole core.[1] The aromatic nature of this structure imparts relative stability to the molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁NO | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| CAS Number | 14625-56-0 | [1][3] |

| Appearance | White to light yellow solid (general for benzoxazoles) | [4] |

| Melting Point | Not explicitly reported; varies for benzoxazole derivatives. | |

| pKa | Expected to be weakly basic. | [2] |

| LogP (calculated) | 4.7 | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, based on its chemical structure and the solvents commonly used in the synthesis and purification of related benzoxazole derivatives, a qualitative solubility profile can be inferred.

-

Organic Solvents : Due to its significant nonpolar character, stemming from the naphthalene and benzene rings, this compound is expected to be soluble in a range of common organic solvents. These likely include:

-

Aqueous Solubility : The parent benzoxazole is reported to be insoluble in water.[4] Given the large, hydrophobic naphthalene group, this compound is predicted to have very low aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stability Profile

The benzoxazole ring is a stable aromatic system.[2] However, the overall stability of this compound can be influenced by various environmental factors.

-

Thermal Stability : Benzoxazole-containing polymers are known for their good thermal stability.[7] The thermal degradation of such compounds typically occurs at elevated temperatures, often above 200°C.[8][9] The degradation pathway can be complex, involving the cleavage of the oxazole ring and fragmentation of the aromatic systems.

-

Photostability : Aromatic heterocyclic compounds can be susceptible to photodegradation. The incorporation of a benzoxazole moiety can, in some cases, enhance photostability.[10] However, direct exposure to UV light may lead to degradation over time.

-

pH Stability : The stability of the benzoxazole ring can be affected by pH. While generally stable under neutral conditions, strong acidic or basic conditions could potentially lead to hydrolysis of the oxazole ring, although specific data for the title compound is unavailable. Some oxazole derivatives have been noted to be unstable towards hydrolytic ring-opening.[11]

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method (typically coupled with a mass spectrometer) to separate the parent compound from any degradation products.

-

Evaluation: Determine the percentage of degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Synthesis and Potential Degradation Pathways

The synthesis of this compound typically involves the condensation of 2-aminophenol with 2-naphthoic acid or its derivatives.[6]

Synthesis workflow for this compound.

Potential degradation of the benzoxazole ring could occur via hydrolysis under harsh acidic or basic conditions, leading to the opening of the oxazole ring to form an amide derivative of 2-aminophenol. The naphthalene ring is generally stable but can undergo oxidation under strong oxidizing conditions.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for understanding its likely properties based on the well-established chemistry of the benzoxazole class of compounds. It is anticipated to have low aqueous solubility and good solubility in various organic solvents. The molecule is expected to be relatively stable, although forced degradation studies are necessary to fully characterize its stability profile. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound, which will be crucial for its further development in pharmaceutical and other applications.

References

- 1. This compound | C17H11NO | CID 12750832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 2-naphthalen-2-yl-1,3-benzoxazole | CAS#:14625-56-0 | Chemsrc [chemsrc.com]

- 4. Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- | C21H13NO | CID 71332261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-(Naphthalen-2-yl)-1,3-benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(naphthalen-2-yl)-1,3-benzoxazole scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer and antimicrobial properties of derivatives based on this core structure. While specific data for the parent this compound is limited in publicly available research, this document summarizes key findings for structurally related compounds, offering valuable insights for further research and drug development. The information presented herein is intended to serve as a foundational resource for professionals in the field.

Anticancer Activity

Derivatives of the benzoxazole and naphthoxazole families have shown significant potential as anticancer agents. Studies on structurally related compounds, such as 2-arylnaphtho[2,3-d]oxazole-4,9-diones and other naphthalene-substituted heterocycles, provide valuable preliminary data.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against human prostate cancer cell lines, LNCaP (androgen-dependent) and PC3 (androgen-independent).

| Compound | Structure | Cell Line | IC₅₀ (µM) after 120h |

| 8 | 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.15 |

| PC3 | 0.20 | ||

| 9 | 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.40 |

| PC3 | 0.15 | ||

| 10 | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03[1] |

| PC3 | 0.08[1] | ||

| 11 | 2-(4-Methoxyphenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.20 |

| PC3 | 0.30 | ||

| 12 | 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.06 |

| PC3 | 0.10 |

Antimicrobial Activity

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative naphthalene-containing heterocyclic compounds against various microbial strains. It is important to note that these are not this compound derivatives but provide an indication of the potential antimicrobial activity of the naphthalene moiety when incorporated into heterocyclic systems.

| Compound Class | Representative Organism | MIC |

| Naphthalene-substituted benzimidazole derivatives | Staphylococcus aureus | 0.78 mg/mL[2] |

| Candida albicans | 0.78 mg/mL[2] | |

| Naphthyloxymethyl-1,3,4-oxadiazole derivatives | Candida krusei | 64 mg/mL[3] |

| Naphthalene-hydrazono-malonate derivatives | Staphylococcus aureus | Reported to be twice as effective as Lapachol[3] |

| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | 16-63 mM[3] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and adaptable method for the synthesis of 2-aryl-1,3-benzoxazoles involves the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, 2-naphthalenecarboxylic acid or 2-naphthaldehyde would be the appropriate starting material.

General Procedure for Synthesis from Carboxylic Acid:

-

A mixture of 2-aminophenol (1.0 eq) and 2-naphthalenecarboxylic acid (1.0 eq) is heated in a suitable condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The reaction mixture is heated at a temperature ranging from 150-200 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base solution (e.g., sodium bicarbonate).

-

The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

General Procedure for Synthesis from Aldehyde:

-

A mixture of 2-aminophenol (1.0 eq) and 2-naphthaldehyde (1.0 eq) is refluxed in a suitable solvent such as ethanol or acetic acid in the presence of an oxidizing agent.

-

Various oxidizing agents can be employed, including but not limited to, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or even air.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography or recrystallization to yield the desired this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Action

While the specific signaling pathways for this compound derivatives are not yet elucidated, research on the broader benzoxazole class suggests several potential mechanisms of action for their anticancer effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

Benzoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified, generalized pathway is depicted below.

Caption: Generalized apoptosis induction pathway for benzoxazole derivatives.

Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and subsequently inducing apoptosis.

Caption: Logical flow of cell cycle arrest leading to apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents. The data from structurally related compounds suggest potent anticancer and antimicrobial activities. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers and drug development professionals.

References

In-Depth Technical Guide to the Quantum Yield Calculation of 2-(Naphthalen-2-yl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 2-(Naphthalen-2-yl)-1,3-benzoxazole. This document outlines the theoretical basis, experimental protocols, and data analysis required for accurate quantum yield measurements, tailored for professionals in research and drug development.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes and imaging agents in drug development, as it corresponds to brighter fluorescence emission.

The determination of quantum yield is crucial for characterizing novel fluorophores like this compound, a heterocyclic compound with potential applications in various scientific fields due to the fluorescent properties of the benzoxazole moiety.

Theoretical Basis: The Relative Quantum Yield Method

The most common method for determining the fluorescence quantum yield of a compound in solution is the relative method. This approach involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (Φ_std). The underlying principle is that if the sample and the standard have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

Where:

-

Φ_s is the quantum yield of the sample.

-

Φ_std is the quantum yield of the standard.

-

I_s is the integrated fluorescence intensity of the sample.

-

I_std is the integrated fluorescence intensity of the standard.

-

A_s is the absorbance of the sample at the excitation wavelength.

-

A_std is the absorbance of the standard at the excitation wavelength.

-

η_s is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard.

Experimental Protocol

Materials and Instrumentation

-

Sample: this compound

-

Reference Standard: A suitable standard with a known quantum yield and spectral properties overlapping with the sample should be chosen. Given the estimated spectral range of the sample, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used and appropriate standard.

-

Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable. Dimethylformamide (DMF) is a common solvent for such compounds[3].

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the reference standard (Quinine Sulfate) in the chosen solvent (e.g., DMF for the sample and 0.1 M H₂SO₄ for the standard).

-

Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. A typical range would be five different concentrations resulting in absorbances between 0.02 and 0.1.

Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Vis absorption spectra of all prepared solutions of the sample and the standard. Determine the wavelength of maximum absorption (λ_max) for the sample.

-

Excitation Wavelength Selection: Choose an excitation wavelength at which both the sample and the standard have significant absorbance, preferably near the λ_max of the sample.

-

Fluorescence Emission Spectra: Record the fluorescence emission spectra of all prepared solutions of the sample and the standard using the selected excitation wavelength. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background signal or Raman scattering.

Data Analysis

-

Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the sample and standard solutions after subtracting the solvent blank.

-

Plotting the Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Gradient Calculation: Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_s) and the standard (Grad_std).

-

Quantum Yield Calculation: Use the gradients to calculate the quantum yield of the sample using the modified equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)

Data Presentation

The following tables provide a template for organizing the quantitative data obtained during the experiment.

Table 1: Photophysical Properties of this compound and Reference Standard

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λ_exc (M⁻¹cm⁻¹) |

| This compound | DMF | Data to be filled | Data to be filled | Data to be filled |

| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 348 | 452 | Data to be filled |

Table 2: Absorbance and Integrated Fluorescence Intensity Data

| Solution | Absorbance at λ_exc | Integrated Fluorescence Intensity (a.u.) |

| Sample 1 | Data to be filled | Data to be filled |

| Sample 2 | Data to be filled | Data to be filled |

| Sample 3 | Data to be filled | Data to be filled |

| Sample 4 | Data to be filled | Data to be filled |

| Sample 5 | Data to be filled | Data to be filled |

| Standard 1 | Data to be filled | Data to be filled |

| Standard 2 | Data to be filled | Data to be filled |

| Standard 3 | Data to be filled | Data to be filled |

| Standard 4 | Data to be filled | Data to be filled |

| Standard 5 | Data to be filled | Data to be filled |

Table 3: Calculated Quantum Yield

| Parameter | Value |

| Gradient of Sample (Grad_s) | Data to be filled |

| Gradient of Standard (Grad_std) | Data to be filled |

| Quantum Yield of Standard (Φ_std) | 0.54 |

| Refractive Index of Sample Solvent (η_s) | 1.431 (DMF) |

| Refractive Index of Standard Solvent (η_std) | 1.334 (0.1 M H₂SO₄) |

| Calculated Quantum Yield of Sample (Φ_s) | Data to be filled |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantum yield determination process.

Caption: Workflow for the relative quantum yield determination.

Conclusion

This technical guide provides a robust framework for the determination of the fluorescence quantum yield of this compound. Adherence to the detailed experimental protocols and careful data analysis will ensure the generation of accurate and reproducible results. The characterization of the quantum yield is an essential step in evaluating the potential of this and other novel compounds for applications in drug development and various research fields where fluorescence is a key tool.

References

A Comprehensive Technical Review of 2-(Naphthalen-2-yl)-1,3-benzoxazole

An In-depth Guide for Researchers and Drug Development Professionals

The 2-(naphthalen-2-yl)-1,3-benzoxazole scaffold, a unique heterocyclic entity, has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule, characterized by a naphthalene moiety fused to a benzoxazole ring system, serves as a versatile building block for developing novel therapeutic agents and advanced functional materials. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The incorporation of the polycyclic aromatic naphthalene group often enhances these biological effects and imparts valuable photophysical properties, such as fluorescence.[1][4]

This technical guide provides a detailed review of the synthesis, biological activities, and photophysical characteristics of this compound and its closely related analogs. It includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic methods, and diagrams to illustrate synthetic workflows and biological mechanisms.

Synthetic Methodologies

The synthesis of the this compound core typically involves the condensation and subsequent cyclization of a 2-aminophenol with a naphthalene-containing precursor. Several effective methods have been established for the synthesis of 2-substituted benzoxazoles.

A primary and widely adopted method is the reaction of 2-aminophenol with a corresponding carboxylic acid, aldehyde, or ester.[5][6] For the title compound, this involves the condensation of 2-aminophenol with naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde, often facilitated by a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[2] Another efficient route involves the reaction of 2-aminophenol with 3-hydroxynaphthalene-2-carboxylic acid in the presence of phosphorus trichloride (PCl3) in a suitable solvent like chlorobenzene.[4]

Below is a generalized workflow for the synthesis of 2-aryl-benzoxazoles.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis from 3-Hydroxynaphthalene-2-carboxylic Acid and 2-Aminophenol[4]

This protocol describes a method adaptable for the synthesis of benzoxazole derivatives from related precursors.

-

Reactant Preparation : A mixture of 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and 2-aminophenol (1 equivalent) is prepared in chlorobenzene.

-

Reaction Initiation : Phosphorus trichloride (PCl3) is added slowly to the mixture.

-

Cyclization : The reaction mixture is heated to a reflux temperature of 130–135°C and maintained for several hours until the reaction is complete (monitored by TLC).

-

Work-up : After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the excess acid.

-

Isolation : The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, a closely related analog.

Method 2: General Synthesis from 2-Aminophenol and Aldehyde[5]

This is a general and robust procedure for synthesizing 2-aryl benzoxazoles.

-

Reactant Mixture : 2-Aminophenol (1 equivalent) and an aromatic aldehyde (e.g., naphthalene-2-carbaldehyde, 1 equivalent) are dissolved in a solvent such as ethanol or acetonitrile.

-

Catalyst Addition : A catalyst, such as TiO2–ZrO2, is added to the mixture.[5]

-

Reaction : The mixture is heated to 60°C for 15-25 minutes.[5] The reaction progress is monitored using thin-layer chromatography.

-

Catalyst Removal : Upon completion, the catalyst is filtered off from the reaction mixture.

-

Product Isolation : The solvent is removed under reduced pressure.

-

Purification : The residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted benzoxazole derivative.

Biological and Pharmacological Activities

The benzoxazole and naphthoxazole scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[7] While specific data for this compound is limited, extensive research on closely related analogs provides strong evidence of its therapeutic potential.

Caption: Potential biological activities of the this compound scaffold.

Anticancer and Antiproliferative Activity

Naphthoxazole derivatives have demonstrated significant antiproliferative potency against various human cancer cell lines.[1] Studies on analogs show activity comparable to the established chemotherapy drug, cisplatin. The enhanced cytotoxicity of naphthoxazoles over simpler benzoxazoles is often attributed to the extended aromatic system of the naphthalene ring, which can facilitate stronger interactions with biological targets like DNA or key enzymes.[1][8]

Table 1: Antiproliferative Activity of Naphthoxazole Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | A549 (Lung) | 2.18 | [1] |

| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | HeLa (Cervical) | 2.89 | [1] |

| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | MCF-7 (Breast) | 2.34 | [1] |

| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | T47D (Breast) | 2.21 |[1] |

Cholinesterase Inhibition

Certain benzoxazole and naphthoxazole analogs have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. This suggests a potential application for this class of compounds in neurodegenerative disorder therapy.

Table 2: Cholinesterase Inhibition by a Naphthoxazole Analog

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| 4-(Naphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | [1][8] |

| 4-(Naphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM |[1][8] |

Antimicrobial and Antioxidant Activities

The benzoxazole nucleus is a common feature in compounds with demonstrated antimicrobial and antioxidant properties.[1][2] Naphthoxazole analogs have also shown promising antioxidant capabilities, with some compounds exhibiting radical scavenging activity at sub-micromolar concentrations (IC50 = 0.214 µM).[1][8] Furthermore, various derivatives have been screened for activity against Gram-positive and Gram-negative bacteria as well as fungal strains.[4][11]

Photophysical Properties

The extended π-conjugated system formed by the fusion of the naphthalene and benzoxazole rings endows these molecules with intrinsic fluorescent properties. They typically absorb ultraviolet (UV) light and emit in the violet-blue region of the visible spectrum. These characteristics make them suitable for applications as fluorescent probes, sensors, and as components in organic light-emitting diodes (OLEDs).[4][11]

Research on structurally similar compounds provides insight into the expected photophysical behavior of this compound.

Table 3: Photophysical Properties of Related Naphthoxazole Derivatives in DMF[4]

| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][9][10]oxazole | 332 | 404 |

| 4-(1,3-benzoxazol-2-yl)-2-methylnaphtho[1,2-d][9][10]oxazole | 296 | 368 |

These compounds are noted to have excellent quantum yields, highlighting their efficiency as fluorophores.[4] The exact absorption and emission maxima are influenced by the solvent environment and the specific substitution pattern on the aromatic rings.

Conclusion

The this compound scaffold represents a highly promising area for research and development. Its straightforward synthesis and the potent biological activities exhibited by its analogs, particularly in anticancer and neuroprotective domains, underscore its potential as a core structure for new therapeutic agents. Concurrently, its inherent fluorescence properties position it as a valuable component for the creation of novel materials for optical and electronic applications. Further investigation into specific derivatives of this compound is warranted to fully elucidate their structure-activity relationships and unlock their full therapeutic and technological potential.

References

- 1. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-naphthalen-2-yl-1,3-benzoxazole | CAS#:14625-56-0 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(Naphthalen-2-yl)-1,3-benzoxazole in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2-(Naphthalen-2-yl)-1,3-benzoxazole as a fluorescent probe in microscopy, based on the available data for its derivatives. Due to a lack of specific experimental data for this compound in fluorescence microscopy applications, the following protocols and data should be considered as a starting point for experimental design and will require optimization.

Photophysical Properties

Table 1: Photophysical Data of Related Benzoxazole Derivatives

| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Solvent/Environment | Reference |

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][2]oxazole derivatives | 296 - 332 | 368 - 404 | DMF | [2] |

Note: The photophysical properties of fluorescent probes are highly dependent on their environment. It is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound in the specific buffer or mounting medium used for microscopy.

Potential Applications in Fluorescence Microscopy

Based on the fluorescent nature of its core structure, this compound holds potential for use in various fluorescence microscopy applications, including:

-

General Cellular Staining: As a lipophilic molecule, it may preferentially stain cellular membranes, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus.

-

Organelle-Specific Imaging: With appropriate chemical modifications, it could be targeted to specific organelles.

-

High-Content Screening: Its potential for live-cell imaging could be leveraged in automated microscopy platforms for drug discovery and toxicology screening.

Experimental Protocols

The following are general protocols for cell staining and fluorescence microscopy that can be adapted for use with this compound. Optimization of probe concentration, incubation time, and imaging parameters is essential.

General Workflow for Cell Staining and Imaging

Caption: General workflow for cell staining and fluorescence imaging.

Protocol for Staining of Adherent Cells

Materials:

-

Cells cultured on glass coverslips or imaging-grade multi-well plates

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Mounting medium (with or without DAPI for nuclear counterstain)

Procedure:

-

Cell Culture: Seed and culture cells to the desired confluency on sterile glass coverslips or in imaging plates.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation (Optional, for fixed-cell imaging):

-

Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional, for intracellular targets):

-

Incubate fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution of this compound in PBS or cell culture medium. The optimal concentration should be determined experimentally, starting with a range of 1-10 µM.

-

Incubate the cells with the staining solution for 15-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unbound probe.

-

Mounting:

-

Invert the coverslip onto a drop of mounting medium on a glass slide.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the data for related compounds, excitation in the UV to violet range (e.g., 350-400 nm) and emission in the blue to green range (e.g., 400-500 nm) would be a reasonable starting point.

-

Cytotoxicity Considerations

While no specific cytotoxicity data for this compound is available, studies on related naphthalene and benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Related Naphthalene-Benzoxazole/Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (prostate cancer) | 0.03 | [1] |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (prostate cancer) | 0.08 | [1] |

| Naphthalene substituted benzimidazole derivatives | HepG2 (liver cancer) | 0.078 - 0.625 | [3][4] |

| 1,3,4-Oxadiazole-naphthalene hybrids | MCF-7 (breast cancer) | 9.7 - 10.4 | [5] |

| 1,3,4-Oxadiazole-naphthalene hybrids | HepG2 (liver cancer) | 8.4 - 9.5 | [5] |

It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for the specific cell line and experimental conditions used for live-cell imaging.

Signaling Pathway and Logical Relationship Visualization

As no specific signaling pathways investigated with this probe have been identified, a logical diagram outlining the experimental design process is provided.

Caption: Logical workflow for developing a fluorescence microscopy application.

Conclusion and Future Directions

This compound represents a potential scaffold for the development of novel fluorescent probes. The information provided here, based on related compounds, offers a foundation for initiating research into its applications in fluorescence microscopy. Future work should focus on the detailed characterization of its photophysical properties, cytotoxicity, and subcellular localization. Further derivatization could lead to the development of targeted probes for specific organelles or biological processes, expanding its utility in cell biology and drug discovery.

References

- 1. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Detailed Protocol for Laboratory and Drug Development Applications

Application Note: This document provides a comprehensive protocol for the laboratory synthesis of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established method of condensing a carboxylic acid with an o-aminophenol, facilitated by a dehydrating agent. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, planar structure of the benzoxazole ring system, coupled with the ability to introduce various substituents, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The naphthalene moiety, known for its lipophilicity and ability to engage in π-stacking interactions, can enhance the biological activity or modify the photophysical properties of the parent benzoxazole. The synthesis of this compound is a key step in the exploration of this chemical space.

Principle of the Synthesis